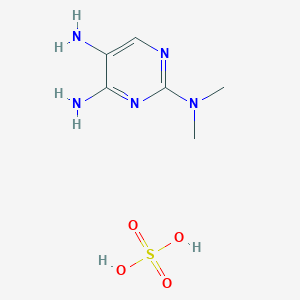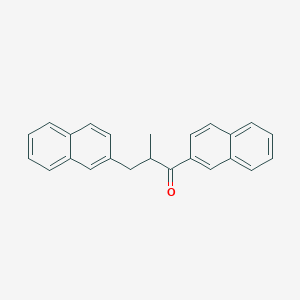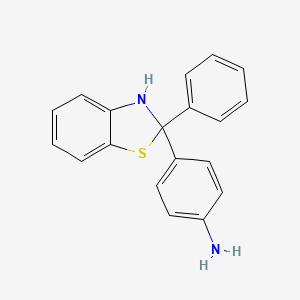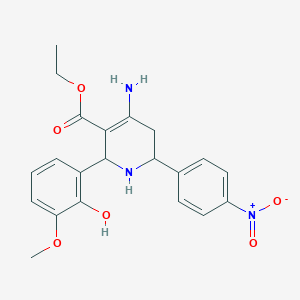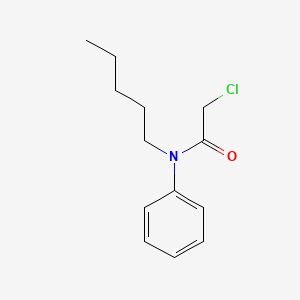![molecular formula C18H17N3O3S B14008758 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid CAS No. 7467-30-3](/img/structure/B14008758.png)
4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid is an organic compound with the molecular formula C14H15N3O3S. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-dimethylaminonaphthalene-1-amine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with benzenesulfonic acid under alkaline conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the manufacturing of colored products, including textiles and inks.
Mecanismo De Acción
The mechanism of action of 4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid involves its interaction with molecular targets through the azo group. The compound can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules. These interactions can alter the structure and function of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different applications.
Orange II: A sulfonated azo dye used in textile industries.
Chrysene: A polycyclic aromatic hydrocarbon with different chemical properties but similar aromatic structure.
Uniqueness
4-(4-Dimethylaminonaphthalen-1-yl)diazenylbenzenesulfonic acid is unique due to its specific combination of the dimethylamino group and the naphthalene ring, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Propiedades
Número CAS |
7467-30-3 |
|---|---|
Fórmula molecular |
C18H17N3O3S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)naphthalen-1-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H17N3O3S/c1-21(2)18-12-11-17(15-5-3-4-6-16(15)18)20-19-13-7-9-14(10-8-13)25(22,23)24/h3-12H,1-2H3,(H,22,23,24) |
Clave InChI |
SBERNLZHGUBTKR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)N=NC3=CC=C(C=C3)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2-benzoylhydrazinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B14008677.png)
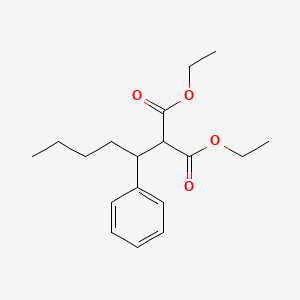
![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
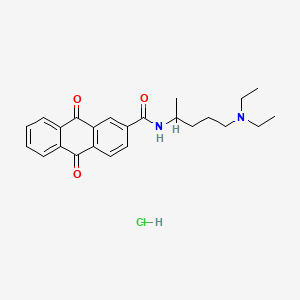
![2-[(2-Hydroxyethyl)dimethylsilyl]ethan-1-ol](/img/structure/B14008693.png)
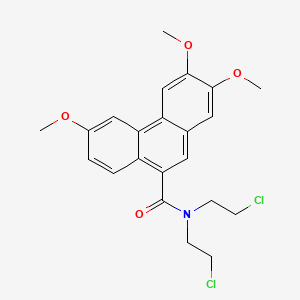

![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)
